Nonafluoro-1-butanesulfonyl chloride

Catalog No.
S1892056
CAS No.
2991-84-6
M.F
C4ClF9O2S
M. Wt
318.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonafluoro-1-butanesulfonyl chloride

CAS Number

2991-84-6

Product Name

Nonafluoro-1-butanesulfonyl chloride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride

Molecular Formula

C4ClF9O2S

Molecular Weight

318.55 g/mol

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Organic Synthesis:

  • NFBS serves as a sulfonylating agent, introducing a bulky and electron-withdrawing perfluorinated butanesulfonyl group (-SO2C4F9) onto organic molecules. This modification can influence various properties like reactivity, solubility, and lipophilicity [].
  • Due to the strong electron-withdrawing nature of the perfluorinated group, NFBS can activate specific sites in organic molecules for further reactions. This targeted activation allows for the selective introduction of functional groups at desired positions [].

Fluorescent Labeling:

  • NFBS can be employed to attach a fluorescent tag onto biomolecules containing nucleophilic groups (like amines or alcohols). The resulting fluorescently labeled biomolecules can be easily tracked and studied in various biological assays.

Important Considerations:

  • NFBS is a corrosive and moisture-sensitive compound. Special handling procedures are necessary to avoid contact and ensure proper storage [].
  • Due to the presence of fluorine atoms, NFBS is classified as a perfluorinated compound (PFC). Research into the environmental impact of PFCs is ongoing, and proper disposal procedures should be followed [].

NFBS is a man-made compound not found naturally. Its significance lies in its ability to introduce both fluorine and a sulfonyl group (SO₂Cl) onto other molecules. This functionality proves useful in the development of novel pharmaceuticals, agrochemicals, and functional materials [1].


Molecular Structure Analysis

The key feature of NFBS's structure is the presence of nine fluorine atoms (F) bonded to the central carbon chain (butane). This creates a highly electron-withdrawing environment, making the sulfuryl chloride (SO₂Cl) group even more reactive [2]. The bulky perfluorinated chain also enhances the electrophilic character and steric hindrance of the molecule [1].

  • Perfluorinated chain (C₄F₉): Highly electron-withdrawing due to the strong electronegativity of fluorine.
  • Sulfonyl chloride (SO₂Cl): Electrophilic due to the positive sulfur atom and the good leaving group chlorine (Cl).

Chemical Reactions Analysis

NFBS is primarily used as a reagent in two main types of reactions:

  • Fluorination: NFBS acts as a fluorinating agent, transferring a fluorine atom to nucleophiles (electron-rich species). This reaction is particularly useful for introducing fluorine atoms into aromatic compounds and alkenes [2].

C₆H₆ + NFBS -> C₆H₅F + SO₂ClF + HCl [2]

  • Sulfonylation: NFBS can introduce the entire SO₂Cl group onto nucleophiles. This reaction is useful for creating sulfonyl chloride derivatives, which can be further transformed into other functional groups [1].

An example of sulfonylation with NFBS is the reaction with alcohols:

ROH + NFBS -> ROSO₂Cl + HF + HCl [1] (R = alkyl group)


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature.
  • Melting point: Expected to be low due to the presence of bulky fluorine atoms.
  • Boiling point: Expected to be high due to the polar sulfonyl chloride group.
  • Solubility: Likely soluble in organic solvents due to the perfluorinated chain.
  • Stability: The S-Cl bond is susceptible to hydrolysis (reaction with water) to form sulfonic acids [2].

Mechanism of Action (Not Applicable)

NFBS does not have a biological function and isn't involved in any specific mechanisms within living organisms.

NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling NFBS. Work in a well-ventilated fume hood.

Data source:

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2991-84-6

Wikipedia

Perfluorobutanesulfonyl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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